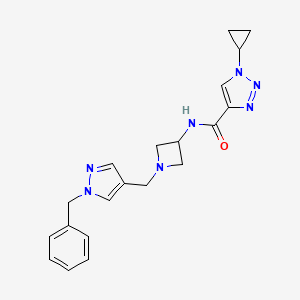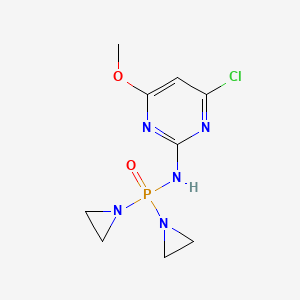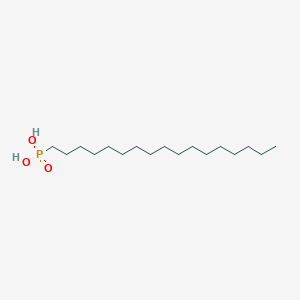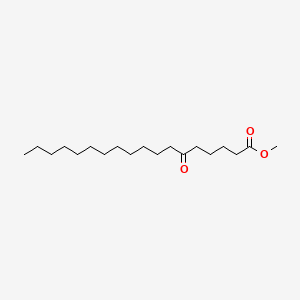
Octadecanoic acid, 6-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 6-oxo-, methyl ester is an organic compound with the molecular formula C19H36O3 It is a derivative of octadecanoic acid (stearic acid) where the sixth carbon atom is oxidized to a ketone group, and the carboxylic acid is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-oxo-, methyl ester typically involves the oxidation of octadecanoic acid followed by esterification. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone functionality at the sixth carbon position. The resulting 6-oxo-octadecanoic acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The esterification step can be carried out in continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-hydroxy-octadecanoic acid methyl ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 6-hydroxy-octadecanoic acid methyl ester.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecanoic acid, 6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active octadecanoic acid derivative, which can then exert its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid, 2-oxo-, methyl ester: Another ketone derivative of octadecanoic acid with the ketone group at the second carbon position.
6-Octadecenoic acid, methyl ester: An unsaturated derivative with a double bond at the sixth carbon position.
Octadecanoic acid, 12-oxo-, methyl ester: A ketone derivative with the ketone group at the twelfth carbon position.
Uniqueness
Octadecanoic acid, 6-oxo-, methyl ester is unique due to the specific position of the ketone group, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2380-21-4 |
|---|---|
Formule moléculaire |
C19H36O3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 6-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-15-18(20)16-13-14-17-19(21)22-2/h3-17H2,1-2H3 |
Clé InChI |
NTGKIGJRNOPHEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


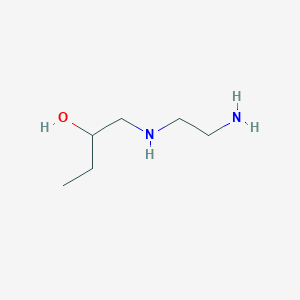
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
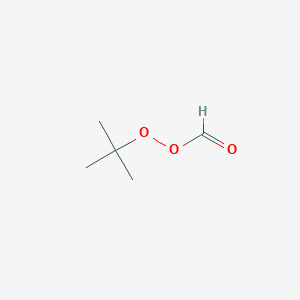
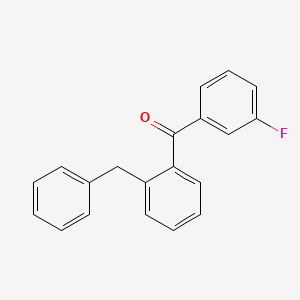
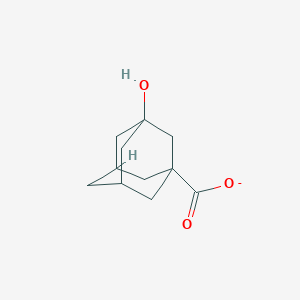
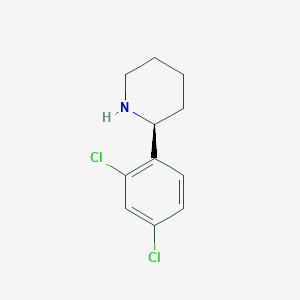
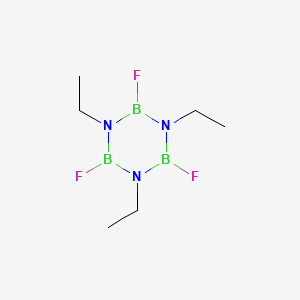

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)

